N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
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Description
N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide and its derivatives are primarily involved in various synthesis and chemical reactivity studies. For example, a study by Cui et al. (2018) details a three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, leading to the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process demonstrates functional group tolerance and efficiency in synthesis.
Application in Organic Synthesis
The compound and its related structures find extensive application in organic synthesis. For instance, Lee et al. (2015) synthesized new imidazolium salts by reacting 1-benzyl-1H-imidazole or 1-benzyl-2-methyl-1H-imidazole and their derivatives with 2-chloro-N-(pyridin-2-ylmethyl)acetamide. These imidazolium salts were then used as ligand precursors for palladium(II) complexes, demonstrating the adaptability of these compounds in creating complex organic structures.
Development of Novel Organic Compounds
Another aspect of research involves the development of novel organic compounds using this chemical structure as a starting point. For example, El’chaninov et al. (2014) reported the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine through specific reactions, leading to various isomeric structures. Such research expands the repertoire of organic compounds available for further chemical and pharmaceutical applications.
Potential in Drug Synthesis
The structural complexity and versatility of this compound make it a candidate for the synthesis of potential drug molecules. For instance, Ismail et al. (2004) investigated dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines for their antiprotozoal activities. Such studies indicate the potential of these compounds in medicinal chemistry, particularly in developing new therapeutic agents.
Advanced Material Synthesis
Beyond pharmaceutical applications, these compounds are also explored in the synthesis of advanced materials. For example, Pan et al. (2010) discussed the synthesis of fully substituted furans using a three-component reaction involving imidazo[1,5-a]pyridin-3-ylidenes. Such materials have potential applications in various industrial and technological fields.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(21-12-14-6-5-11-25-14)13-23-17-9-2-1-7-15(17)22-19(23)16-8-3-4-10-20-16/h1-11H,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBCQVQRANQMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=CO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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